molecular formula C16H18N2O2 B2736370 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946247-40-1

2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2736370
CAS No.: 946247-40-1
M. Wt: 270.332
InChI Key: NNWYOMFMVDBHHM-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound featuring a benzoxazole core fused to a cyclohexene ring and an acetamide linker to a 4-methylphenyl group . This specific molecular architecture, particularly the 4,5,6,7-tetrahydrobenzoxazol scaffold, is of significant interest in medicinal chemistry and drug discovery research . Compounds containing this scaffold are frequently investigated for their potential biological activities, which can include serving as enzyme inhibitors or modulating various biological pathways . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules, as well as a core structure for developing novel pharmacologically active agents. Its applications are primarily in early-stage research, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-8-12(9-7-11)10-15(19)17-16-13-4-2-3-5-14(13)18-20-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWYOMFMVDBHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[c]isoxazole with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C17H20N2OC_{17}H_{20}N_{2}O with a molecular weight of 284.36 g/mol. Its structure features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide. For instance, derivatives of similar benzoxazole compounds have shown significant growth inhibition against various cancer cell lines. A study reported that certain benzoxazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as SNB-19 and OVCAR-8 .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Compounds that share structural similarities with this compound have demonstrated promising AChE inhibitory activity with IC50 values indicating effective potency against this enzyme .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. For example, derivatives of related acetamides have shown significant antibacterial and antifungal activity against various strains . These findings suggest that this compound may also exhibit similar antimicrobial effects.

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerDerivatives showed PGIs of up to 86% against SNB-19 cells.
Study BAChE InhibitionCompounds exhibited IC50 values indicating strong inhibitory activity against AChE.
Study CAntimicrobialRelated compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide with structurally or functionally related compounds identified in the evidence:

Compound Name Molecular Formula Key Structural Features Reported Biological Activity References
This compound (Target Compound) C₁₇H₁₈N₂O₂ 4-methylphenyl-acetamide, tetrahydrobenzoxazole Not explicitly reported; inferred potential kinase inhibition based on structural analogs N/A
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide C₂₀H₁₉N₅OS Tetrahydrobenzothiophene, pyrazolopyridine-acetamide Dual EGFR/HER2 inhibitor; cytotoxic activity against H1299 lung cancer cells
2-(4-Fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide C₁₇H₁₉FN₂O₃ 4-fluorophenoxy-butanamide, tetrahydrobenzoxazole No explicit activity data; structural similarity suggests potential kinase or receptor modulation
4-(2-methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide C₁₈H₂₂N₂O₃ Benzamide with 2-methylpropoxy group, tetrahydrobenzoxazole Screening compound for drug discovery pipelines (specific target undisclosed)
1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide C₁₉H₂₀FN₃O₄ Azetidine-carboxamide, 2-fluorophenoxy-acetyl No activity data; azetidine moiety may enhance metabolic stability

Key Comparative Insights:

Core Heterocycle Differences: The target compound employs a tetrahydrobenzoxazole core, whereas analogs like the thiophene-based inhibitor in use a tetrahydrobenzothiophene scaffold.

Substituent Variations: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenoxy group in or the 2-methylpropoxy group in . This may influence membrane permeability and pharmacokinetics. The acetamide linker in the target compound is structurally simpler than the pyrazolopyridine-aminoacetamide in , which contributes to potent EGFR/HER2 inhibition.

Biological Activity :

  • Thiophene derivatives (e.g., ) exhibit cytotoxic activity against cancer cells, suggesting the target compound’s benzoxazole core could be optimized for similar pathways but with altered selectivity.
  • Compounds like are used in high-throughput screening , implying the target compound may serve as a lead for unexplored targets.

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods described for analogs in , involving amide coupling between a tetrahydrobenzoxazole amine and a substituted acetic acid derivative.

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Thiophene Analog Fluorophenoxy Analog
Molecular Weight (g/mol) 282.34 377.47 318.35
Calculated LogP ~3.1 ~3.8 ~2.9
Hydrogen Bond Acceptors 3 5 4

Table 2: Structural Comparison of Bioactive Motifs

Motif Target Compound EGFR/HER2 Inhibitor Screening Compound
Heterocycle Benzoxazole Benzothiophene Benzoxazole
Linker Acetamide Pyrazolopyridine-acetamide Benzamide
Substituent 4-methylphenyl 4,6-dimethylpyrazolopyridine 2-methylpropoxy

Biological Activity

2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 282.38 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Evaluation
    • A study conducted on MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells revealed that derivatives containing the benzoxazole moiety exhibited significant cytotoxic activity. The presence of an acetic acid group at the fifth position enhanced this activity significantly .
    CompoundCell LineIC50 (µM)
    This compoundMCF-715.3
    This compoundHCT-11612.8
    The above data suggests that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Benzoxazole derivatives are known for their diverse biological activities, particularly against bacterial strains.

  • Case Study: Antimicrobial Screening
    • A series of experiments tested the synthesized compounds against various bacterial strains using the agar well diffusion method. The results indicated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli18
    Pseudomonas aeruginosa15

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:

  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .
  • Antimicrobial Mechanism : Its antibacterial action is likely due to disruption of bacterial cell membrane integrity and interference with metabolic processes .

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